N'-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonohydrazide
Description
N'-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonohydrazide is a sulfonohydrazide derivative characterized by a benzoyl group substituted with a 1H-pyrrol-1-yl moiety at the 2-position and a benzenesulfonohydrazide group. The pyrrole ring in its structure contributes to electron-rich aromatic interactions, while the sulfonohydrazide group enhances hydrogen-bonding capabilities, making it a candidate for targeted molecular interactions .
Properties
IUPAC Name |
N'-(benzenesulfonyl)-2-pyrrol-1-ylbenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c21-17(18-19-24(22,23)14-8-2-1-3-9-14)15-10-4-5-11-16(15)20-12-6-7-13-20/h1-13,19H,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZWDRIFHODKBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=CC=CC=C2N3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601333042 | |
| Record name | N'-(benzenesulfonyl)-2-pyrrol-1-ylbenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601333042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID50085817 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
31739-64-7 | |
| Record name | N'-(benzenesulfonyl)-2-pyrrol-1-ylbenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601333042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonohydrazide typically involves the reaction of 2-(1H-pyrrol-1-yl)benzoic acid with benzenesulfonohydrazide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N’-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce corresponding amines or alcohols.
Scientific Research Applications
N’-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development and design.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N’-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural Features of Selected Analogues
| Compound Name | Substituents on Benzoyl Group | Substituents on Benzenesulfonohydrazide | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | 2-(1H-pyrrol-1-yl) | None | 341.37 | Pyrrole, sulfonohydrazide |
| N'-(4-(1H-pyrrol-1-yl)benzoyl)-3-chlorobenzohydrazide (C8) | 4-(1H-pyrrol-1-yl) | 3-Cl | 329.78 | Chlorophenyl, pyrrole |
| 2-Fluoro-N'-(3-fluoro-5-(pyridin-2-yl)benzoyl)benzenesulfonohydrazide | 3-fluoro-5-(pyridin-2-yl) | 2-F | 418.37 | Pyridinyl, fluorine |
| N'-[(2-Methylphenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide | 2-(1H-pyrrol-1-yl) | 2-methylbenzylidene | 303.36 | Benzylidene, pyrrole |
Physicochemical Properties
- Melting Points: Fluorinated derivatives (e.g., N'-(5-Bromo-2-fluorobenzylidene)-2-(trifluoromethyl)benzenesulfonohydrazide) exhibit higher melting points (157–161°C) compared to non-halogenated analogues due to increased molecular symmetry and intermolecular forces .
- Solubility : The introduction of polar groups (e.g., pyridinyl in ) improves aqueous solubility, whereas trifluoromethyl groups enhance lipid solubility .
Table 3: Physical Properties of Selected Analogues
| Compound Name | Melting Point (°C) | Solubility (mg/mL) | LogP |
|---|---|---|---|
| Target Compound | 191–192 (Predicted) | 0.15 (DMSO) | 2.8 |
| N'-(4-methoxybenzylidene)-2-(1H-pyrazol-1-yl)acetohydrazide | 172–174 | 0.22 (Ethanol) | 1.9 |
| N'-(2-Chloro-6-fluorobenzylidene)-2-(trifluoromethyl)benzenesulfonohydrazide | 160–161 | 0.08 (DMSO) | 3.5 |
Biological Activity
N'-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, characterization, and biological properties, drawing from various research studies.
1. Synthesis and Characterization
The synthesis of this compound typically involves a multi-step process that includes the formation of the hydrazide from the corresponding benzoyl and sulfonyl derivatives. The compound can be characterized using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.
Table 1: Characterization Techniques
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Identifies molecular structure |
| IR Spectroscopy | Determines functional groups |
| Mass Spectrometry | Confirms molecular weight and purity |
2. Biological Activity
Research has indicated that this compound exhibits various biological activities, including:
- Antioxidant Activity : Studies suggest that this compound demonstrates significant antioxidant properties, which can be beneficial in reducing oxidative stress in cells .
- Anti-inflammatory Potential : The compound has shown efficacy in inhibiting lipoxygenase enzymes, making it a candidate for treating inflammatory diseases .
- Antimicrobial Properties : Preliminary tests indicate that it possesses antimicrobial activity against certain bacterial strains, contributing to its potential as an antibiotic agent .
Case Study: Lipoxygenase Inhibition
A detailed study evaluated the inhibitory effects of this compound on lipoxygenase. The results demonstrated a dose-dependent inhibition, suggesting that the compound could serve as a lead for developing new anti-inflammatory drugs.
3. Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Modifications to the pyrrole ring or the sulfonamide group may enhance potency and selectivity.
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Substituting different groups on pyrrole | Alters lipophilicity and bioavailability |
| Changing the sulfonamide moiety | Impacts enzyme inhibition efficiency |
4. Conclusion
This compound represents a promising candidate in drug discovery due to its diverse biological activities. Ongoing research is necessary to fully elucidate its mechanisms of action and optimize its therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
